5-[(2-Pyrimidinylthio)methyl]-2-furoic acid
Description
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid is a synthetic furoic acid derivative characterized by a pyrimidinylthio methyl group at the 5-position of the furan ring (CAS: 915920-50-2) . Its structure combines a furoic acid core with a pyrimidine-based thioether substituent, which may confer unique biochemical properties.
Properties
IUPAC Name |
5-(pyrimidin-2-ylsulfanylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-9(14)8-3-2-7(15-8)6-16-10-11-4-1-5-12-10/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGUWPXIDXWYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610161 | |
| Record name | 5-{[(Pyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-50-2 | |
| Record name | 5-[(2-Pyrimidinylthio)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-{[(Pyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Pyrimidinylthio)methyl]-2-furoic acid typically involves the reaction of 2-furoic acid with a pyrimidinylthio derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced derivatives.
Substitution: Various substituted pyrimidinylthio derivatives.
Scientific Research Applications
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Pyrimidinylthio)methyl]-2-furoic acid involves its interaction with specific molecular targets. The pyrimidinylthio group can interact with enzymes or receptors, modulating their activity. The furoic acid moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in the Furoic Acid Family
TOFA (5-(Tetradecyloxy)-2-Furoic Acid)
- Structure : Features a long-chain tetradecyloxy group at the 5-position of the furoic acid core .
- Mechanism : Potent allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis .
- Activity : Disrupts lipid metabolism, inducing apoptosis in cancer cells and suppressing ferroptosis under energy stress .
- Key Difference : The hydrophobic tetradecyloxy group in TOFA enhances membrane permeability but reduces aqueous solubility, whereas the pyrimidinylthio substituent in 5-[(2-pyrimidinylthio)methyl]-2-furoic acid may improve solubility and enable π-π or hydrogen-bonding interactions with enzymatic targets .
5-(2-Trifluoromethylphenyl)-2-Furoic Acid
- Structure : Aryl-substituted furoic acid with a 2-CF₃ phenyl group .
- Mechanism: Inhibits methionine aminopeptidase 1 (MetAP1) with an IC₅₀ of 0.15 μM (Mn(II) cofactors) .
- Key Difference : Substitution at the 2-position of the phenyl ring optimizes steric and electronic interactions with MetAP1. In contrast, the pyrimidinylthio group in this compound introduces a heterocyclic motif that may target enzymes with nucleotide-binding domains (e.g., kinases) .
5-(2,5-Dichlorophenyl)-2-Furoic Acid
- Structure : Dichlorinated phenyl substituent at the 5-position .
- Activity: Exhibits superior MetAP1 inhibition (IC₅₀ = 0.25 μM) compared to monosubstituted derivatives, highlighting the importance of di-substitution patterns .
- Key Difference : While halogenation enhances lipophilicity and binding affinity, the pyrimidinylthio group in this compound could offer distinct electronic effects (e.g., sulfur-mediated redox activity) .
Functional Analogues with Thioether Linkages
2-(Phenylthio)pyrimidine-5-Carboxylic Acid (3g)
- Structure : Pyrimidine-carboxylic acid with a phenylthio group .
- Synthesis: Prepared via nucleophilic substitution of 2-chloropyrimidine-5-carboxylic acid with thiophenol .
- Key Difference : Unlike this compound, this compound lacks the furoic acid core, which may limit its application in targets requiring carboxylate interactions .
Pharmacokinetic and Physicochemical Comparisons
Biological Activity
5-[(2-Pyrimidinylthio)methyl]-2-furoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H8N2O2S
- Molecular Weight : 188.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activity, influence signaling pathways, and exhibit antimicrobial properties. The compound's structure allows it to bind effectively to specific receptors and enzymes, leading to a range of biological effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition at low concentrations.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Mitochondrial pathway modulation |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of furoic acids, including this compound, against resistant bacterial strains. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . -
Anticancer Activity Research :
In a study published in Cancer Letters, researchers investigated the effects of this compound on breast cancer cells. The findings suggested that the compound significantly reduced cell viability and induced apoptosis through the mitochondrial pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
